3-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-methoxyaniline 3-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-methoxyaniline
Brand Name: Vulcanchem
CAS No.: 927995-87-7
VCID: VC4275237
InChI: InChI=1S/C11H16N2O3S/c1-16-11-5-4-9(12)8-10(11)13-6-2-3-7-17(13,14)15/h4-5,8H,2-3,6-7,12H2,1H3
SMILES: COC1=C(C=C(C=C1)N)N2CCCCS2(=O)=O
Molecular Formula: C11H16N2O3S
Molecular Weight: 256.32

3-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-methoxyaniline

CAS No.: 927995-87-7

Cat. No.: VC4275237

Molecular Formula: C11H16N2O3S

Molecular Weight: 256.32

* For research use only. Not for human or veterinary use.

3-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-methoxyaniline - 927995-87-7

Specification

CAS No. 927995-87-7
Molecular Formula C11H16N2O3S
Molecular Weight 256.32
IUPAC Name 3-(1,1-dioxothiazinan-2-yl)-4-methoxyaniline
Standard InChI InChI=1S/C11H16N2O3S/c1-16-11-5-4-9(12)8-10(11)13-6-2-3-7-17(13,14)15/h4-5,8H,2-3,6-7,12H2,1H3
Standard InChI Key UGERPWCSDOTZDH-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)N)N2CCCCS2(=O)=O

Introduction

Overview of 3-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-methoxyaniline

3-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-methoxyaniline is a chemical compound characterized by its unique thiazine structure, which includes a dioxido group and a methoxy-substituted aniline moiety. The compound is identified by its CAS number 927995-87-7 and is part of a broader class of thiazine derivatives known for their potential biological activities.

Synthesis Methods

Various synthetic routes have been explored for the preparation of thiazine derivatives, including:

  • One-Pot Reactions: A common method involves the condensation of aromatic amines with aldehydes and thioketones under solvent-free conditions to yield thiazine derivatives in good yields.

  • Cyclization Reactions: The synthesis often employs cyclization reactions involving acyl thioureas and α,β-unsaturated carbonyl compounds.

Example Synthesis Pathway

A typical synthesis pathway might include:

  • Reaction of an aromatic amine with a thioketone.

  • Cyclization to form the thiazine ring.

  • Subsequent oxidation to introduce the dioxido functionality.

Biological Activity

Research indicates that thiazine derivatives exhibit various biological activities, including:

  • Anticancer Properties: Some studies suggest that compounds similar to 3-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-methoxyaniline have shown promising anticancer activity against various cell lines.

Applications in Medicinal Chemistry

Due to their unique structural features and biological activities, thiazine derivatives are being explored for:

  • Drug Development: Potential candidates for new anticancer drugs.

  • Pharmacological Studies: Investigating mechanisms of action and optimizing structure for enhanced efficacy.

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